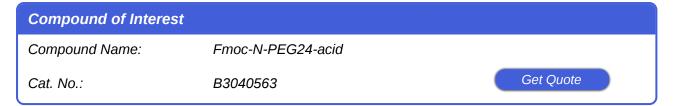


An In-depth Technical Guide to the Fmoc-N-PEG24-acid Linker

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For Researchers, Scientists, and Drug Development Professionals

The **Fmoc-N-PEG24-acid** linker is a versatile, heterobifunctional molecule integral to modern bioconjugation, peptide synthesis, and the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, comprising a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a 24-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, offers a powerful toolkit for researchers. This guide provides a comprehensive overview of its features, benefits, and detailed protocols for its application.

Core Features and Benefits

The strategic design of the **Fmoc-N-PEG24-acid** linker imparts several key advantages in the synthesis of complex biomolecules:

 Orthogonal Reactivity: The linker possesses two distinct reactive moieties: an Fmocprotected amine and a terminal carboxylic acid. The Fmoc group can be selectively removed under basic conditions, revealing a primary amine for conjugation, while the carboxylic acid can be activated to react with primary amines. This orthogonality allows for controlled, stepwise conjugation strategies.[1]



- Enhanced Solubility and Reduced Aggregation: The long, hydrophilic PEG24 spacer significantly increases the aqueous solubility of the conjugated molecule.[2][3] This is particularly beneficial for hydrophobic drugs or peptides, preventing aggregation and improving their pharmacokinetic profiles.[3]
- Flexible Spacer Arm: The 24-unit PEG chain provides a long and flexible spacer, which can be crucial for overcoming steric hindrance when conjugating large molecules like antibodies to smaller drug payloads.[4] This spacing can ensure that the biological activity of both the targeting molecule and the payload are retained.
- Biocompatibility and Reduced Immunogenicity: PEGylation, the process of attaching PEG
 chains to molecules, is a well-established method for reducing the immunogenicity of
 therapeutic proteins and peptides and increasing their in vivo half-life.[3]
- Versatility in Application: This linker is widely used in the development of ADCs, where it connects a cytotoxic drug to a monoclonal antibody.[5] It is also a key component in the synthesis of PROTACs, linking a target protein-binding ligand to an E3 ligase-recruiting ligand.[3][6] Furthermore, it finds application in peptide synthesis and the development of diagnostic probes.[1][7]

Quantitative Data

A summary of the key physicochemical properties of the **Fmoc-N-PEG24-acid** linker is presented below for easy reference.



Property	Value	Source
Molecular Formula	C66H113NO28	[5][8]
Molecular Weight	1368.61 g/mol	[2][8]
Purity	>96%	[5]
Appearance	White to off-white solid	[8]
Solubility	Soluble in water, DMSO, DMF, methylene chloride, and acetonitrile.	[4]
Storage Conditions	-20°C, desiccated, and protected from light.	[1][6]

Experimental Protocols

Detailed methodologies for the key experimental steps involving the **Fmoc-N-PEG24-acid** linker are provided below.

Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group to expose the primary amine.

Materials:

- Fmoc-N-PEG24-acid linker conjugate
- 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
- DMF

Procedure:

- Dissolve the Fmoc-containing compound in a minimal amount of DMF.
- Add the 20% piperidine in DMF solution to the reaction mixture. A typical ratio is 10 mL of deprotection solution per gram of resin-bound peptide.



- Allow the reaction to proceed at room temperature for 10-30 minutes. The progress of the reaction can be monitored by TLC or LC-MS.
- Upon completion, remove the piperidine and the dibenzofulvene-piperidine adduct by repeated washing with DMF.
- The resulting amine-containing compound can be carried forward to the next reaction step.

Carboxylic Acid Activation and Amine Coupling (e.g., Antibody Conjugation)

This protocol outlines the activation of the terminal carboxylic acid and its subsequent conjugation to a primary amine-containing molecule, such as an antibody.

Materials:

- Fmoc-N-PEG24-acid linker with a deprotected amine (or a payload attached to the amine)
- Antibody or other amine-containing biomolecule in a suitable buffer (e.g., PBS pH 7.4)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
- Activation Buffer (e.g., 0.1 M MES, pH 6.0)
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
- Purification column (e.g., size-exclusion chromatography)

Procedure:

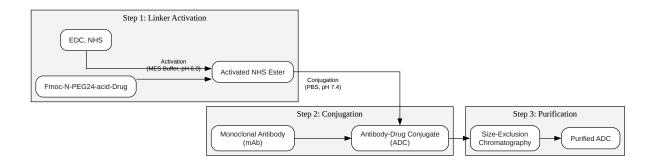
- Activation of the Carboxylic Acid:
 - Dissolve the carboxylic acid-containing linker in the Activation Buffer.
 - Add a 5 to 10-fold molar excess of EDC and NHS (or sulfo-NHS) to the solution.



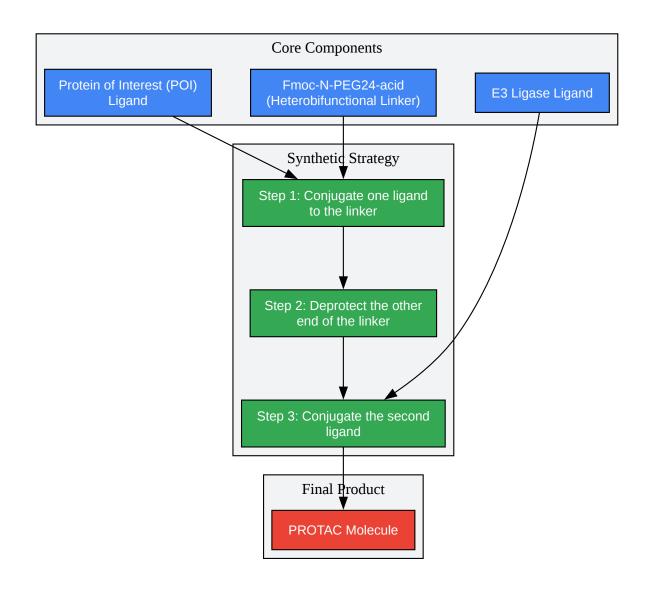
- Incubate the reaction for 15-30 minutes at room temperature to form the reactive NHS ester.
- Conjugation to the Amine:
 - Immediately add the activated linker solution to the antibody solution. The molar ratio of linker to antibody should be optimized for the desired drug-to-antibody ratio (DAR).
 - Allow the conjugation reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching the Reaction:
 - Add the quenching solution to stop the reaction and quench any unreacted NHS esters.
- Purification:
 - Purify the resulting antibody-drug conjugate using size-exclusion chromatography to remove excess linker, unconjugated drug, and other small molecule reagents.

Visualizations Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis









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